molecular formula C8H6N2O3 B1360815 3-hydroxy-1H-indazole-5-carboxylic acid CAS No. 787580-93-2

3-hydroxy-1H-indazole-5-carboxylic acid

货号: B1360815
CAS 编号: 787580-93-2
分子量: 178.14 g/mol
InChI 键: JAPGBCYHMJSRNG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Geometry and Tautomeric Forms

The compound’s structure comprises a bicyclic indazole framework with a 2,3-dihydro substitution, where the pyrazole ring adopts a partially saturated form. The oxo group at position 3 and the carboxylic acid at position 5 contribute to its planar geometry, stabilized by resonance and hydrogen bonding.

Tautomerization Dynamics

Indazole derivatives exhibit tautomeric equilibria between 1H-, 2H-, and 3H-forms, depending on electronic and environmental factors. For 3-oxo-2,3-dihydro-1H-indazole-5-carboxylic acid, the oxo group at position 3 locks the pyrazole ring in a 3H-tautomer, eliminating the possibility of 1H/2H isomerism. This stabilization arises from the conjugation of the carbonyl group with the aromatic system, as confirmed by theoretical studies on similar indazole derivatives.

Key Structural Features
Feature Description
Core Structure Fused benzene-pyrazole (indazole) with 2,3-dihydro substitution
Functional Groups - Carboxylic acid (C5)
- Ketone (C3)
- Aromatic N-heterocycle
Tautomeric Stability 3H-form dominant due to oxo group conjugation; no 1H/2H interconversion

Electronic and Conformational Properties

The carboxylic acid group at position 5 introduces hydrogen-bonding potential, influencing molecular packing. Computational studies on related indazole carboxylic acids suggest that the 3-oxo group enhances planarity, reducing torsional strain in the pyrazole ring. This rigidity is critical for its reactivity and potential bioactivity.

X-ray Crystallographic Analysis of Polymorphic Forms

Polymorphism in indazole carboxylic acids is well-documented, with distinct crystal forms affecting solubility and stability. While direct X-ray data for 3-oxo-2,3-dihydro-1H-indazole-5-carboxylic acid is limited, insights can be drawn from analogous compounds.

Crystal Packing and Hydrogen Bonding

In related indazole carboxylic acids (e.g., indazole-3-carboxylic acid), polymorphs form through hydrogen bonds between the carboxylic acid and adjacent nitrogen atoms. For the 3-oxo derivative, the ketone group may participate in weaker C=O…H interactions, altering hydrogen-bonding networks.

Hypothetical Packing Motifs
Polymorph Feature Proposed Interaction Type Impact on Stability
Primary Hydrogen Bonds O–H…N (carboxylic acid ↔ pyrazole N) Stabilizes crystal lattice
Secondary Interactions C=O…H (ketone ↔ aromatic C–H) Modulates interlayer spacing
π-Stacking Aromatic ring overlap Enhances lattice rigidity

Thermoanalytical Insights

Thermogravimetric analysis (TGA) of similar compounds reveals phase transitions linked to hydrogen-bond dissociation. For 3-oxo-2,3-dihydro-1H-indazole-5-carboxylic acid, TGA profiles would likely show a sharp mass loss corresponding to decarboxylation or decomposition of the oxo group, influenced by crystal form.

Comparative Analysis with Related Indazole Carboxylic Acid Derivatives

The structural and physicochemical properties of 3-oxo-2,3-dihydro-1H-indazole-5-carboxylic acid differ significantly from other indazole carboxylic acids. Below is a comparative analysis of key derivatives.

Structural Variants and Substitution Effects

Compound Substitution Pattern Key Structural Feature Stability/Reactivity
3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid 3-Oxo, 5-COOH Locked 3H-tautomer High thermal stability
5-Hydroxy-1H-indazole-3-carboxylic acid 5-OH, 3-COOH Intramolecular H-bonding Lower melting point
3-Formyl-1H-indazole-5-carboxylic acid 3-CHO, 5-COOH Aldehyde reactivity Susceptible to oxidation
3-Hydroxy-1H-indazole-5-carboxylic acid 3-OH, 5-COOH Tautomerism (3H ↔ 1H) pH-dependent stability

Functional Group Interactions

The 3-oxo group in the target compound suppresses tautomerism, unlike hydroxyl or formyl substituents that enable dynamic equilibria. This rigidity may reduce metabolic liability in biological systems. For example, the 3-formyl derivative () undergoes rapid oxidation in vivo, whereas the 3-oxo group remains inert.

Hydrogen-Bonding Networks

In 5-hydroxy-1H-indazole-3-carboxylic acid, the hydroxyl group at position 5 forms stronger intramolecular hydrogen bonds compared to the 3-oxo derivative, leading to distinct crystal morphologies. The absence of hydroxyl groups in the target compound may reduce solubility in polar solvents.

属性

IUPAC Name

3-oxo-1,2-dihydroindazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-7-5-3-4(8(12)13)1-2-6(5)9-10-7/h1-3H,(H,12,13)(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPGBCYHMJSRNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646258
Record name 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

787580-93-2
Record name 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生化分析

Biochemical Properties

3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions often involve the formation of hydrogen bonds and other non-covalent interactions, which can alter the enzyme’s conformation and activity.

Cellular Effects

The effects of 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases, which are enzymes that play a key role in signal transduction pathways. By affecting these pathways, 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid can alter cellular responses to external stimuli, impacting processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules. For instance, this compound can bind to the active site of certain enzymes, inhibiting their activity. This inhibition can lead to changes in metabolic pathways and gene expression, ultimately affecting cellular function. Additionally, 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid can act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that alter enzyme activity.

Temporal Effects in Laboratory Settings

The effects of 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

In animal models, the effects of 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid vary with dosage. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function. At high doses, it can be toxic, leading to adverse effects such as oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s effects change dramatically at certain dosage levels.

Metabolic Pathways

3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules. These interactions can affect overall metabolic activity and energy production.

Transport and Distribution

Within cells and tissues, 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within different cellular compartments. These interactions can influence the compound’s accumulation and its overall bioavailability.

Subcellular Localization

The subcellular localization of 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through various targeting signals and post-translational modifications. These localizations can affect the compound’s interactions with other biomolecules and its overall biochemical activity.

科学研究应用

Pharmaceutical Applications

Cancer Treatment
One of the primary applications of 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid is in the treatment of cancer. The compound has been identified as a selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, which plays a crucial role in DNA repair mechanisms. This inhibition can lead to increased efficacy of chemotherapy and radiation therapies by preventing cancer cells from repairing DNA damage caused by these treatments . Furthermore, it has shown promise in treating various carcinomas, including breast, lung, and prostate cancers .

Cardiovascular Diseases
The compound also exhibits therapeutic potential for cardiovascular diseases. It has been noted for its ability to mitigate myocardial reperfusion injury and diabetic cardiovascular dysfunction. By inhibiting PARP-1 activity, it may help preserve cellular energy levels and prevent cell death during ischemic events .

Neuroprotective Effects
In the context of central nervous system injuries, such as stroke and traumatic brain injury, 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid may provide neuroprotective benefits. Its role in inhibiting PARP-1 suggests that it could help reduce neuronal cell death following acute injuries by modulating inflammatory responses and preserving mitochondrial function .

Biochemical Research

Mechanism of Action Studies
Research involving this compound often focuses on elucidating its mechanism of action at the molecular level. By studying how it interacts with PARP enzymes, researchers can gain insights into the broader implications of PARP inhibition in cellular processes such as apoptosis, inflammation, and DNA repair . This knowledge is vital for developing targeted therapies that exploit these pathways.

Drug Development
The compound serves as a scaffold for synthesizing new derivatives with enhanced biological activity. By modifying its structure, researchers can explore variations that may exhibit improved efficacy or reduced side effects compared to existing drugs . This approach is particularly relevant in the ongoing search for novel cancer therapies.

Case Studies and Research Findings

A variety of studies have highlighted the effectiveness of 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid in different therapeutic contexts:

Study FocusFindings
Cancer Therapeutics Demonstrated selective inhibition of PARP-1 leading to enhanced cytotoxicity in cancer cells treated with chemotherapy agents .
Cardiovascular Protection Showed reduction in myocardial injury markers in animal models subjected to ischemia-reperfusion injury when treated with the compound .
Neuroprotection In rodent models of stroke, administration resulted in decreased neuronal death and improved functional outcomes post-injury .

相似化合物的比较

Comparison with Structural Analogs

Structural and Functional Modifications

2-Oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic Acid
  • Structure : Replaces the indazole core with a benzimidazole ring, shifting the ketone to position 2 (Figure 2) .
  • Molecular Formula : C₈H₆N₂O₃ (same as the parent compound).
  • Higher metabolic stability compared to indazole derivatives due to reduced ring strain .
7-Methyl-1H-indazole-5-carboxylic Acid (CAS 1031417-41-0)
  • Structure : Methyl substituent at position 7 replaces the 3-ketone group (Figure 3) .
  • Molecular Formula : C₉H₈N₂O₂.
  • Key Differences :
    • Increased lipophilicity (logP) due to the methyl group, enhancing membrane permeability.
    • Reduced hydrogen-bonding capacity compared to the parent compound .
Methyl 1H-indazole-5-carboxylate (CAS 473416-12-5)
  • Structure : Methyl ester derivative of the parent compound (Figure 4) .
  • Molecular Formula : C₉H₈N₂O₂.
  • Key Differences :
    • Ester group improves solubility in organic solvents but requires hydrolysis for bioactivity.
    • Lower acidity (pKa ~5–6) compared to the carboxylic acid (pKa ~2–3) .
3-Benzyl-2-oxo-1H-benzimidazole-5-carboxylic Acid (CAS 1545364-61-1)
  • Structure : Benzimidazole core with a benzyl group at position 3 and a ketone at position 2 (Figure 5) .
  • Molecular Formula : C₁₅H₁₂N₂O₃.
  • Key Differences: Higher molecular weight (268.27 g/mol) and lipophilicity due to the benzyl group. Potential for enhanced target selectivity in kinase inhibition .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (Water) Key Functional Groups
Parent Compound 178.15 1.2 Moderate Carboxylic acid, ketone
2-Oxo-benzimidazole 178.14 1.5 Low Carboxylic acid, ketone
7-Methyl-indazole 176.17 2.1 Low Carboxylic acid, methyl
Methyl Ester 176.17 2.3 High (organic) Ester, methyl
3-Benzyl-benzimidazole 268.27 3.0 Very Low Carboxylic acid, benzyl

Key Observations :

  • The parent compound’s carboxylic acid group provides polarity, favoring aqueous solubility.
  • Methyl and benzyl substituents increase lipophilicity, enhancing blood-brain barrier penetration but reducing water solubility .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 3-oxo-2,3-dihydro-1H-indazole-5-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : A common approach involves refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with thiazolidinone or aminothiazole precursors in acetic acid with sodium acetate as a catalyst. For example, refluxing at 100–110°C for 3–5 hours in acetic acid achieves cyclization and crystallization. The precipitate is filtered and recrystallized from acetic acid/DMF mixtures to improve purity .
  • Optimization : Yield improvements (~15–20%) are observed with extended reflux times (up to 5 hours) and precise stoichiometric ratios (1:1.1 for aldehyde to heterocyclic precursor).

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodology :

  • HPLC : Purity assessment using C18 columns with acetonitrile/water gradients.
  • FTIR : Confirms carbonyl (C=O) and carboxylic acid (O-H) groups via peaks at ~1700 cm⁻¹ and 2500–3300 cm⁻¹, respectively.
  • NMR : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–8.1 ppm) and indazole NH (δ 10.5–11.2 ppm).
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks for structural validation .

Q. How should researchers handle stability challenges during storage?

  • Methodology : Store at –20°C under inert gas (argon) to prevent oxidation. Lyophilization in amber vials reduces hydrolytic degradation. Stability studies show >90% integrity after 6 months when stored at low humidity (<10% RH) .

Advanced Research Questions

Q. How can contradictory bioactivity data in PARP inhibition studies be resolved?

  • Methodology : Structural analogs (e.g., 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide) show PARP1 inhibition via NAD⁺-mimetic binding. Contradictions in IC₅₀ values may arise from assay conditions (e.g., ATP concentration). Use isothermal titration calorimetry (ITC) to validate binding thermodynamics and compare cellular vs. enzymatic assays .
  • Data Interpretation : Cross-validate with CRISPR-mediated PARP1 knockout models to distinguish on-target effects from off-target interactions.

Q. What strategies improve selectivity in targeting kinase vs. non-kinase enzymes?

  • Methodology :

  • Pharmacophore modeling : Prioritize substituents at the indazole C5 position (e.g., carboxylate groups) to enhance hydrogen bonding with catalytic lysine residues in kinases.
  • Free-energy perturbation (FEP) : Simulate binding to off-targets (e.g., carbonic anhydrase) to guide structural modifications .
    • Case Study : Methyl esterification of the carboxylic acid group reduces off-target activity against proteases by 40% while retaining kinase affinity .

Q. How do solvent and pH affect crystallization outcomes during scale-up synthesis?

  • Methodology :

  • Solvent screening : Acetic acid yields needle-like crystals (low surface area), while DMF/EtOH mixtures produce block crystals with higher purity (>98%).
  • pH control : Maintain pH 3–4 during crystallization to prevent zwitterionic forms, which complicate filtration .
    • Contradiction Note : Some studies report amorphous precipitates at pH <2; adjust with sodium acetate buffer to stabilize the crystalline phase.

Q. What computational tools are recommended for predicting metabolic liabilities?

  • Methodology :

  • CYP450 metabolism : Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., indazole ring oxidation).
  • Glucuronidation potential : MetaSite 3.0 models UGT1A1/1A9 interactions with the carboxylic acid group .
    • Experimental Validation : Incubate with human liver microsomes (HLM) and quantify metabolites via LC-MS/MS.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。